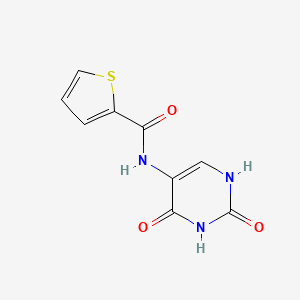

![molecular formula C21H32N2O2 B5537092 2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on similar compounds, such as diazaspiro[4.5]decane derivatives, reveals methodologies involving multi-step synthetic routes. These processes often involve initial formation of the spirocyclic core followed by functional group transformations to introduce various substituents, including the specific methyl and carbonyl groups present in the target molecule (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds indicates a combination of planar and non-planar molecular segments, with the spirocyclic core often adopting conformations that maximize stereochemical diversity and potentially influence the compound's reactivity and interactions (Wang et al., 2011). Such analyses are crucial for understanding the spatial arrangement of atoms within the molecule and predicting its chemical behavior.

Chemical Reactions and Properties

Diazaspirodecane derivatives undergo a variety of chemical reactions, including cycloadditions, which are essential for synthesizing complex molecular frameworks. These reactions are highly dependent on the functional groups present and their relative positioning within the molecule, influencing the compound's reactivity towards nucleophiles and electrophiles (Farag et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. For instance, the presence of both hydrophobic and hydrophilic domains within the molecule can affect its solubility in different solvents, which is crucial for its application in various fields (Li et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with specific reagents, and stability under different conditions, are influenced by the compound's functional groups and molecular architecture. Spirocyclic compounds like the one often exhibit unique chemical behaviors due to the strain and electronic distribution inherent in their spirocyclic systems (Smith et al., 2016).

Scientific Research Applications

Conformational Analysis and Relative Configuration

Research on diazaspirodecanes, including those similar to the compound , has been significant in understanding the relative configuration and conformational preferences of spiro compounds. For instance, Guerrero-Alvarez et al. (2004) explored the relative configuration of diazaspirodecanes and other spiro compounds using NMR techniques, providing insights into their stereochemistry and conformational dynamics. This study is crucial for understanding the fundamental properties of spiro compounds and their potential applications in drug design and molecular recognition processes (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Synthesis and Structural Features

The synthesis and structural analysis of compounds with multiple stereogenic centers, including diazaspirodecanes, are crucial for the development of new pharmaceuticals and materials. Ismiyev et al. (2013) reported on the synthesis of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, demonstrating the regioselective condensation reactions and providing a foundation for further chemical modifications (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).

Conformationally Restricted Pseudopeptides

Spirolactams, closely related to diazaspiro[4.5]decane derivatives, have been studied for their use as conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized spirolactam derivatives to serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, useful in peptide synthesis and potentially in the development of novel therapeutics targeting specific protein-protein interactions (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Regioselective Synthesis and Molecular Mechanics

The regioselective synthesis of diazaspiro[4.5]decane derivatives and their structural analysis via molecular mechanics provides insights into their potential pharmaceutical applications. Farag, Elkholy, and Ali (2008) synthesized tetrazaspirodeca-diene derivatives, showcasing the versatility of spiro compounds in chemical synthesis and the importance of understanding their structural parameters for drug design (Farag, Elkholy, & Ali, 2008).

Antihypertensive Activity

Research into the antihypertensive activity of diazaspiro[4.5]decane derivatives underscores their potential in medicinal chemistry. Caroon et al. (1981) explored the antihypertensive effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting the therapeutic potential of spiro compounds in managing hypertension (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

properties

IUPAC Name |

[4-(3-hydroxy-3-methylbutyl)phenyl]-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-20(2,25)9-8-17-4-6-18(7-5-17)19(24)23-15-12-21(16-23)10-13-22(3)14-11-21/h4-7,25H,8-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEPCTMENYZFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCN(CC3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

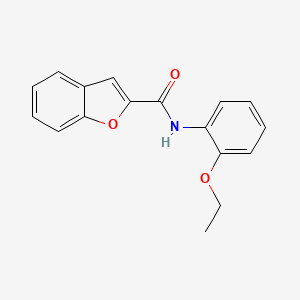

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

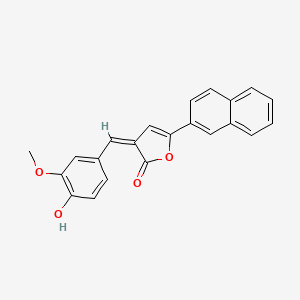

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

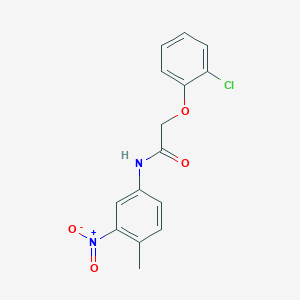

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)